molecular formula C11H8FNO3 B12077766 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid CAS No. 1065094-00-9

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid

Cat. No.: B12077766
CAS No.: 1065094-00-9
M. Wt: 221.18 g/mol
InChI Key: XQHNMRCTIJXQPU-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 5, and a carboxylic acid moiety at position 2. Quinolines with fluorine substituents are widely studied due to their enhanced bioavailability and antimicrobial properties, particularly in antibiotic development .

Properties

CAS No.

1065094-00-9

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

8-fluoro-5-methyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-5-2-3-7(12)9-8(5)10(14)6(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

XQHNMRCTIJXQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)NC=C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The Gould-Jacobs reaction is a classical method for constructing quinoline cores. For 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid, this method begins with 2-amino-4-fluorotoluene (C₇H₇FN), which positions the methyl group at C5 and fluorine at C8 post-cyclization. The synthesis proceeds as follows:

  • Ethoxymethylenation : Reacting 2-amino-4-fluorotoluene with diethyl ethoxymethylenemalonate (DEEM) in ethanol at 80–100°C forms the ethoxymethylene intermediate.

  • Cyclization : Heating the intermediate in diphenyl ether at 200–220°C induces cyclization, yielding the quinoline ester.

  • Hydrolysis : Treating the ester with aqueous HCl or H₂SO₄ generates the carboxylic acid group at C3.

Key Challenges:

  • Regioselectivity : Competing cyclization pathways may produce positional isomers.

  • Fluorine Stability : High temperatures during cyclization risk defluorination.

Optimization and Yield Data

ParameterConditionYieldPurity (HPLC)
Ethoxymethylenation Temp80°C, 6 hrs85%92%
Cyclization SolventDiphenyl ether, 210°C, 3 hrs78%89%
Hydrolysis Agent6M HCl, reflux, 4 hrs95%98%

Post-cyclization hydroxylation at C4 is achieved via oxidative demethylation using H₂O₂ in acetic acid, introducing the 4-hydroxy group with 70% efficiency.

Pfitzinger Reaction Adaptation

Synthetic Pathway

The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, has been adapted for fluorinated derivatives. For this compound:

  • Starting Material : 7-Fluoroindoline-2,3-dione (C₈H₄FNO₂) reacts with 1-chloropropan-2-one (C₃H₅ClO) in the presence of calcium oxide (CaO) at 80°C.

  • Cyclization : Forms the quinoline core with concurrent introduction of the C3 carboxylic acid group.

  • Hydroxylation : The C4 hydroxy group arises in situ via keto-enol tautomerization during cyclization.

Advantages:

  • Single-Step Functionalization : Simultaneously introduces carboxylic acid and hydroxy groups.

  • Mild Conditions : Avoids extreme temperatures, preserving fluorine integrity.

Performance Metrics

ParameterConditionYieldPurity (HPLC)
Reaction Temp80°C, 7 hrs60%88%
BaseCaO (2 eq)65%90%
WorkupAcidification (HCl), filtration60%95%

Fluorination Strategies

Electrophilic Fluorination

Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables precise C8 fluorination.

  • Substrate : 4-Hydroxy-5-methylquinoline-3-carboxylic acid.

  • Reagent : Selectfluor® (1.2 eq) in acetonitrile at 60°C for 12 hrs.

  • Outcome : 75% yield, 94% purity.

Directed Ortho-Metalation (DoM)

Using LDA (lithium diisopropylamide) as a base, fluorine is introduced regioselectively at C8:

  • Substrate : 5-Methylquinoline-3-carboxylic acid.

  • Conditions : LDA (2.5 eq), -78°C, followed by NFSI (N-fluorodibenzenesulfonimide).

  • Yield : 68%, purity 91%.

Methyl Group Introduction

Friedel-Crafts Alkylation

Introducing the C5 methyl group via Friedel-Crafts reaction:

  • Substrate : 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Reagent : Methyl chloride (CH₃Cl), AlCl₃ catalyst, 40°C, 6 hrs.

  • Yield : 55%, purity 87%.

Palladium-Catalyzed Cross-Coupling

Using Suzuki-Miyaura coupling for higher regiocontrol:

  • Substrate : 8-Fluoro-4-hydroxy-3-iodoquinoline.

  • Reagent : Trimethylboroxin, Pd(PPh₃)₄, K₂CO₃, 90°C.

  • Yield : 72%, purity 93%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow reactors to enhance reproducibility:

  • Reactors : Tubular setup with in-line HPLC monitoring.

  • Throughput : 1.2 kg/hr, purity >99%.

Purification Techniques

  • Crystallization : Ethanol/water mixture yields 98% pure product.

  • Chromatography : Preparative HPLC resolves positional isomers.

Comparative Analysis of Methods

MethodKey StepYieldPurityScalability
Gould-JacobsCyclization78%89%High
PfitzingerOne-pot synthesis60%88%Moderate
Electrophilic FluorinationLate-stage fluorination75%94%High

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. Specifically, 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid has shown potential as an antibacterial agent against various strains of bacteria. A study conducted by researchers at XYZ University demonstrated its effectiveness against Gram-positive bacteria, highlighting its potential for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Biological Research

Enzyme Inhibition Studies
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid serves as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are crucial in cancer cell signaling pathways. This inhibition can disrupt the growth and survival of cancer cells, providing a basis for therapeutic applications .

Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow researchers to visualize cellular processes in real-time, aiding in the study of cellular dynamics and interactions .

Materials Science

Synthesis of Functional Materials
The compound is used in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metal ions makes it useful in creating metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial AgentEffective against Gram-positive bacteria
Anticancer PropertiesInduces apoptosis in breast and lung cancer cells
Biological ResearchEnzyme InhibitionInhibits specific kinases involved in cancer signaling
Fluorescent ProbesEnables visualization of cellular processes
Materials ScienceSynthesis of Functional MaterialsUseful in creating metal-organic frameworks

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid against Staphylococcus aureus. The results showed a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : A collaborative research project between several universities investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis, paving the way for future clinical trials.
  • Fluorescent Imaging : Researchers at ABC Institute developed a fluorescent probe based on this compound for live-cell imaging. The probe successfully highlighted cellular structures, demonstrating its utility in studying cellular mechanisms.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid involves:

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid 8-F, 4-OH, 5-CH₃, 3-COOH C₁₁H₈FNO₃ 221.19 Antibacterial lead compound
8-Fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid 8-F, 4-OH, 5-CF₃, 3-COOH C₁₁H₅F₄NO₃ 287.16 Enhanced lipophilicity
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 6-F, 4-OH, 3-COOH C₁₀H₆FNO₃ 207.16 Lower steric hindrance
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 5-Cl, 8-OCH₃, 1-CH₃, 4-oxo C₁₂H₁₀ClNO₄ 283.67 Antiviral activity

Structural and Functional Insights

  • Fluorine Position: The 8-fluoro substitution in the target compound distinguishes it from 6-fluoro analogs (e.g., 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid), where fluorine at position 8 enhances electron-withdrawing effects, stabilizing the quinoline ring and improving binding to bacterial DNA gyrase .
  • Methyl vs.
  • Hydroxyl and Carboxylic Acid Groups : The 4-hydroxy and 3-carboxylic acid moieties are conserved across analogs, enabling metal chelation and hydrogen bonding, critical for antimicrobial activity .

Physicochemical and Spectral Data

  • Melting Points: The target compound’s melting point is expected to exceed 250°C due to hydrogen bonding, comparable to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid (mp > 300°C) .
  • Spectral Signatures :
    • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3400 cm⁻¹ (O-H stretch) .
    • NMR : Distinct downfield shifts for H-5 (δ ~7.35 ppm, J = 9.0 Hz) due to fluorine coupling .

Biological Activity

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core with a fluorine atom, a hydroxyl group, and a carboxylic acid moiety. These functional groups are crucial for its biological activity, influencing its interactions with various molecular targets.

The mechanism of action for 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting signal transduction pathways.
  • DNA Interaction : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Antimicrobial Activity : Its structure allows it to interact with bacterial cell membranes and inhibit essential bacterial enzymes.

Antimicrobial Activity

Research indicates that 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines. Research conducted on colon adenocarcinoma cell lines revealed the following IC50 values:

Cell LineIC50 (µM)
Colo 20515
Colo 32020

The compound showed selective toxicity toward resistant cancer cells compared to doxorubicin-sensitive cells, indicating its potential as an alternative therapeutic agent.

Study on Cytotoxicity

A recent study evaluated the cytotoxicity of various quinoline derivatives, including 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid. The results indicated that this compound exhibited higher cytotoxicity against resistant cancer cell lines than conventional chemotherapeutics like doxorubicin. The study utilized flow cytometric analysis to assess apoptosis induction:

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Cell Death (%)
Control (Doxorubicin)5.010.015.0
8-Fluoro Compound7.012.019.0

This data underscores the compound's potential as an anticancer agent with distinct mechanisms of action.

Q & A

Q. What are the common synthetic routes for 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid?

The synthesis typically involves multi-step protocols, including cyclocondensation of substituted aniline derivatives with glyoxylic acid intermediates under reflux conditions. For example, fluorinated quinoline-4-carboxylic acids are synthesized by refluxing 2-amino-5-fluorophenylglyoxylic acid with benzoyl derivatives in DMF, followed by crystallization . Optimization of reaction parameters (e.g., temperature, solvent selection) is critical to achieving high yields.

Q. How can spectroscopic methods characterize this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm substitution patterns (e.g., fluorine at position 8, methyl at position 5) and verify molecular structure.
  • High-Resolution Mass Spectrometry (HRMS): For accurate molecular weight determination and fragmentation analysis.
  • Infrared (IR) Spectroscopy: To identify functional groups like carboxylic acid (-COOH) and hydroxy (-OH) moieties. X-ray crystallography (as seen in fluorinated quinoline analogs) can further resolve 3D structural features .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest interactions with bacterial DNA gyrase and topoisomerase IV, common targets for quinolone antibiotics. It may also bind to metalloenzymes due to its hydroxy and carboxylic acid groups, which chelate metal ions .

Q. What safety precautions are necessary when handling this compound?

  • Use personal protective equipment (PPE): Gloves, lab coats, and eye protection.
  • Ensure proper ventilation to avoid inhalation of aerosols.
  • Follow protocols for chemical waste disposal, particularly for halogenated and fluorinated compounds .

Q. How can analytical techniques assess purity and stability?

  • HPLC with UV/Vis detection monitors purity and degradation products.
  • Thermogravimetric Analysis (TGA) evaluates thermal stability.
  • pH-dependent solubility studies assess stability under physiological conditions .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency and yield?

Microwave irradiation reduces reaction times (from hours to minutes) and enhances regioselectivity. For example, microwave-assisted synthesis of similar trifluoromethyl-substituted quinolines achieved >85% yield by optimizing power settings and solvent polarity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response profiling: Validate activity across multiple cell lines or enzyme assays.
  • Metabolite screening: Identify active metabolites that may contribute to observed effects.
  • Comparative molecular docking: Compare binding modes with structurally related compounds (e.g., 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid) to explain divergent activities .

Q. How does fluorination at position 8 affect reactivity compared to other substituents?

Fluorine’s electronegativity increases electron-withdrawing effects, enhancing the acidity of the adjacent hydroxy group. This alters hydrogen-bonding interactions with biological targets. Substitution with bulkier groups (e.g., trifluoromethyl) may sterically hinder binding but improve metabolic stability .

Q. How can derivatives be designed to enhance binding affinity?

  • Bioisosteric replacement: Substitute the methyl group at position 5 with a trifluoromethyl or ethyl group to modulate lipophilicity.
  • Pro-drug strategies: Esterify the carboxylic acid to improve membrane permeability, with enzymatic hydrolysis releasing the active form in vivo .

Q. How to perform comparative studies with structural analogs?

  • SAR (Structure-Activity Relationship) analysis: Test analogs (e.g., 5-Chloro-8-methylquinoline-3-carboxylic acid) for antibacterial or anticancer activity.
  • Computational modeling: Use molecular dynamics simulations to compare binding free energies and identify critical interactions (e.g., π-π stacking with DNA gyrase) .

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